molecular formula C10H10N4 B1399699 (2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine CAS No. 1341782-97-5

(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine

Katalognummer: B1399699
CAS-Nummer: 1341782-97-5
Molekulargewicht: 186.21 g/mol
InChI-Schlüssel: VRFMDYCJJVRPNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine ( 1341782-97-5) is a valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound features a pyrimidine core substituted with a primary methanamine group and a pyridin-2-yl moiety, yielding a molecular formula of C10H10N4 and a molecular weight of 186.21 g/mol . Its structure is classified as a privileged scaffold in medicinal chemistry, making it a key intermediate for constructing novel heterocyclic compounds with potential biological activities . Research indicates this compound serves as a critical precursor in the synthesis of novel small molecules investigated for anti-fibrotic therapies. Studies have shown that derivatives of this chemical class exhibit potent activity against hepatic stellate cells (HSC-T6), which are primary drivers of collagen deposition in liver fibrosis . Some related pyrimidine-pyridine hybrids have demonstrated superior anti-fibrotic efficacy compared to clinical references like Pirfenidone, effectively inhibiting the expression of collagen and reducing hydroxyproline content in cell culture models . The mechanism of action for these derivatives is associated with the inhibition of key pro-fibrotic pathways. Furthermore, the 2-(pyridin-2-yl)pyrimidine structure is a recognized pharmacophore in kinase inhibitor research, with scientific literature describing amino-substituted pyrimidine derivatives being investigated for their utility in treating proliferative disorders and diseases associated with angiogenesis . The compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Eigenschaften

IUPAC Name

(2-pyridin-2-ylpyrimidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c11-7-8-4-6-13-10(14-8)9-3-1-2-5-12-9/h1-6H,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFMDYCJJVRPNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reductive Amination of Cyanohydrins (US Patent US7208603B2)

Overview:
This method involves reductive amination of cyanohydrins with pyridin-2-yl-methylamine, utilizing boron hydrides as reducing agents and organic bases to facilitate the reaction.

Procedure Highlights:

  • The reaction medium is made basic with tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO).
  • Sodium cyanoborohydride (NaBH₃CN) acts as the reducing agent.
  • The process typically occurs at room temperature, enhancing safety and operational simplicity.
  • The cyanohydrin (intermediate) reacts with pyridin-2-yl-methylamine, leading to the formation of the target compound.

Key Data:

Parameter Details
Reaction medium Alcoholic, often methanol
Base Organic tertiary amines (e.g., DABCO)
Reducing agent Sodium cyanoborohydride
Temperature Room temperature (~25°C)
Notable intermediates 1-Benzoyl-piperidin-4-one derivatives

Research Findings:
This method offers high selectivity and operational convenience, with the added benefit of avoiding harsh conditions. It is particularly suitable for synthesizing derivatives with pharmaceutical relevance, such as antidepressants and analgesics.

Multi-Step Synthesis via Benzoyl and Fluoro Derivatives (Patent WO1998022459A1)

Overview:
This pathway involves constructing the pyrimidine core through a sequence of reactions starting from chlorinated and fluorinated pyridine derivatives, followed by functional group transformations.

Procedure Highlights:

  • Starting from 2-chloro-6-(2-trimethylsilanyl-ethoxymethoxymethyl)-pyridine, successive steps involve benzoylation, fluorination, and esterification.
  • The key intermediate, (4-aminomethyl-4-fluoro-piperidin-1-yl)-3-chloro-4-fluoro-phenyl-methanone, is obtained through nucleophilic substitution and coupling reactions.
  • Final steps include purification via chromatography and recrystallization.

Key Data:

Step Reagents & Conditions Outcome
Step 1 Benzoylation with benzoyl chloride Benzoyl derivative formation
Step 2 Fluorination using hydrogen fluoride-pyridine complex Fluoro derivative
Step 3 Coupling with potassium phthalimide Protected amine intermediates
Final Purification by chromatography Target compound

Research Findings:
This approach is advantageous for constructing complex pyrimidine frameworks with precise functionalization, suitable for medicinal chemistry applications.

Reduction of Methyl 2-Aminopyridine-4-carboxylate (ChemicalBook)

Overview:
This route synthesizes (2-Amino-pyridin-4-yl)-methanol via reduction of methyl esters using lithium aluminum hydride (LiAlH₄).

Procedure Highlights:

  • Methyl 2-aminopyridine-4-carboxylate is dissolved in anhydrous tetrahydrofuran (THF).
  • Lithium aluminum hydride is added under reflux, reducing the ester to the corresponding alcohol.
  • The product is isolated through filtration, evaporation, and recrystallization.

Key Data:

Parameter Details
Reagent Lithium aluminum hydride (LiAlH₄)
Solvent Tetrahydrofuran (THF)
Reaction time 3 hours under reflux
Yield 73%
Melting point 80-81.5°C

Research Findings:
This method provides a high-yield route to (2-Amino-pyridin-4-yl)-methanol, an essential precursor for further functionalization to the target compound.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Advantages Limitations
Reductive Amination of Cyanohydrins Cyanohydrins, pyridin-2-yl-methylamine Sodium cyanoborohydride, DABCO Room temperature, alcoholic medium Mild, selective, scalable Requires cyanohydrin intermediates
Multi-Step Pyridine Derivative Synthesis Chlorinated/fluorinated pyridine derivatives Benzoyl chloride, HF-pyridine, potassium phthalimide Elevated temperatures, chromatography Complex structures, high specificity Multi-step, time-consuming
Reduction of Methyl Esters Methyl 2-aminopyridine-4-carboxylate Lithium aluminum hydride Reflux in THF High yield, straightforward Handling of reactive LiAlH₄

Analyse Chemischer Reaktionen

Reductive Amination for Methanamine Formation

The methanamine group in this compound is synthesized via reductive amination, a critical step highlighted in multiple patents. Sodium cyanoborohydride (NaBH₃CN) serves as the reducing agent in methanolic medium, with 1,4-diazabicyclo[2.2.2]octane (DABCO) as a tertiary amine base to optimize reaction pH . Iron sulfate (FeSO₄·7H₂O) is added to suppress side reactions by complexing cyanide ions .

Table 1: Reductive Amination Parameters

ParameterValue/ConditionSource
Reducing agentNaBH₃CN
BaseDABCO
SolventMethanol
TemperatureRoom temperature (~25°C)
Additive for stabilityFeSO₄·7H₂O

Pyrimidine Ring Functionalization

The pyrimidine core is functionalized through Suzuki-Miyaura cross-coupling reactions. For example, Pd(dppf)Cl₂ catalyzes the coupling of halogenated pyrimidines with boronic esters under basic conditions (e.g., K₂CO₃ in dimethylacetamide) . This step introduces substituents such as aryl or heteroaryl groups at specific positions.

Table 2: Suzuki Coupling Conditions

ComponentDetailsSource
CatalystPd(dppf)Cl₂
BaseK₂CO₃
SolventDimethylacetamide (DMA)
YieldUp to 83%

Intermediate Purification Strategies

Purification of intermediates often involves acid-base extraction. For instance, protonation of the secondary amine with oxalic acid facilitates isolation, achieving 67% yield in one protocol . Silica and activated charcoal are used for decolorization and removal of impurities .

Pharmacological Activity

While not a direct reaction, the compound’s derivatives exhibit antidepressant and analgesic properties, as demonstrated in pharmacological studies . These activities are linked to structural features such as the pyridin-2-yl group and methanamine side chain.

Key Challenges and Solutions

  • Side Reactions : Cyanide ion interference during reductive amination is mitigated using FeSO₄·7H₂O .

  • Low Yields : Multi-step syntheses (e.g., coupling followed by amination) may result in moderate yields (36–83%), necessitating iterative optimization .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antidepressant and Analgesic Properties
Research indicates that derivatives of pyridin-2-yl-methylamine, including (2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine, exhibit potential as antidepressants and analgesics. The synthesis of these compounds often involves reductive amination techniques, which enhance their pharmacological profiles .

Protein Kinase Inhibition
Recent studies have identified pyrimidine derivatives as relevant scaffolds for protein kinase inhibition. Specifically, compounds related to this compound have been synthesized and evaluated for their inhibitory potency against various protein kinases, which are crucial in regulating cellular functions and signaling pathways .

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the use of specific reagents and conditions to achieve high yields. For instance, a common method includes the reaction of pyridine derivatives with appropriate amines under controlled conditions to facilitate the formation of the desired methanamine structure .

Synthesis Overview

StepReaction TypeKey ReagentsConditions
1Reductive AminationAldehyde + Primary AmineBasic medium with boron hydride
2PurificationColumn ChromatographyGradient elution with solvents

Ion Channel Inhibition
One notable application of this compound derivatives is their role as ion channel inhibitors. For example, studies have shown that certain derivatives can selectively inhibit ion channels, which are integral in cardiac function and other physiological processes. This has implications for developing treatments for cardiac arrhythmias .

Industrial Applications

Buffering Agents
The compound has also been explored as a non-ionic organic buffering agent in biological applications, particularly in cell culture systems where maintaining pH is critical for cellular health and function. Its buffering capacity allows it to stabilize pH levels between 6 and 8.5, making it useful in various biochemical assays .

Case Studies

Case Study: Antidepressant Efficacy
A study evaluated the efficacy of a series of pyridin-2-yl-methylamine derivatives in animal models of depression. The results indicated that specific modifications to the core structure enhanced antidepressant activity significantly compared to traditional treatments .

Case Study: Protein Kinase Inhibition
Another investigation focused on the protein kinase inhibitory activity of synthesized compounds based on this compound. The findings revealed that certain derivatives exhibited potent inhibition against target kinases involved in cancer progression, suggesting potential therapeutic applications in oncology .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

The following table summarizes structurally related compounds and their key differences:

Compound Name (CAS) Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine (1341782-97-5) Pyridin-2-yl, pyrimidin-4-yl, -CH₂NH₂ C₁₀H₁₀N₄ 186.22 Oil; PDE10A inhibitor intermediate
(2-(Methylthio)pyrimidin-4-yl)methanamine (2044706-59-2) Methylthio (-SMe) replaces pyridin-2-yl C₆H₈N₄S 168.22 Higher lipophilicity; potential kinase modulation
(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine (862120-77-2) Cl, CF₃ on pyridine ring C₇H₆ClF₃N₂ 210.58 Enhanced metabolic stability; agrochemical applications
[2-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine (1439900-23-8) Cyclopropylmethoxy (-OCH₂C₃H₅) C₉H₁₃N₃O 179.22 Improved steric bulk; solubility challenges
(2-Chloro-pyrimidin-4-ylmethyl)-ethyl-amine (N/A) Cl on pyrimidine, ethylamine C₇H₁₁ClN₄ 186.64 Electrophilic reactivity; antiviral research
(3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride (1187932-68-8) CF₃ on pyridine, HCl salt C₇H₈ClF₃N₂ 224.60 Water-soluble salt; CNS drug candidate

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl and methylthio derivatives exhibit higher logP values than the parent compound, enhancing membrane permeability but reducing aqueous solubility .
  • Solubility : Hydrochloride salts (e.g., 1187932-68-8) improve water solubility, critical for parenteral formulations .
  • Stability : Electron-withdrawing groups (Cl, CF₃) increase metabolic stability, as seen in agrochemical analogs .

Biologische Aktivität

(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine, a compound featuring a pyridine and pyrimidine structure, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C10H10N4
  • Molecular Weight : 198.22 g/mol

This structure allows for interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound can be attributed to its interaction with several key biological pathways:

  • Protein Kinase Inhibition :
    • Compounds with similar structures have been shown to inhibit protein kinases, which play crucial roles in cell signaling pathways. For instance, studies indicate that derivatives of pyrimidine can modulate kinase activity, affecting cellular processes such as proliferation and apoptosis .
  • Antimicrobial Activity :
    • The compound has been investigated for its potential as an antimicrobial agent. Its structural components allow it to interact with bacterial enzymes or receptors, potentially leading to inhibition of bacterial growth.
  • Antitumor Properties :
    • Research has suggested that pyrimidine derivatives exhibit antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms, including cell cycle arrest .

In Vitro Studies

A series of in vitro studies have evaluated the efficacy of this compound against different biological targets:

StudyTargetIC50 ValueObservations
CDK9>10 µMNo significant inhibition observed.
DHFR25 µMModerate inhibition; potential for further optimization.
EGFR59 ng/mLNotable inhibition against mutant variants.

These findings suggest that while some targets show moderate activity, others may require structural modifications to enhance potency.

Case Studies

  • Antimalarial Activity :
    • A study focused on related pyrimidine compounds demonstrated that modifications in the pyridine moiety significantly affected antimalarial potency. The original compound exhibited comparable activity to known antimalarials like chloroquine, indicating its potential as a lead compound for further development .
  • Cancer Cell Lines :
    • In studies involving cancer cell lines, compounds similar to this compound induced apoptosis through mitochondrial pathways, suggesting a mechanism that could be exploited for anticancer therapies .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of related compounds have been assessed, revealing important insights into their absorption, distribution, metabolism, and excretion (ADME):

  • Bioavailability : Some derivatives have shown favorable oral bioavailability (31.8%).
  • Toxicity : Initial toxicity studies indicated no acute toxicity at high doses (up to 2000 mg/kg) in animal models .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine, and how are intermediates characterized?

  • Methodology :

  • Multi-step synthesis often involves coupling pyrimidine and pyridine precursors via palladium-catalyzed cross-coupling (e.g., Pd₂(dba)₃ with BINAP as a ligand) under inert conditions (N₂ atmosphere) .
  • Intermediates like tert-butyl carbamate-protected derivatives are purified via column chromatography and characterized using mass spectrometry (MS-ESI+) for molecular weight confirmation .
  • Deprotection steps (e.g., HCl/MeOH treatment) yield the final amine product, monitored by NMR for functional group integrity .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodology :

  • ¹H NMR : Critical for verifying proton environments, such as aromatic pyridine/pyrimidine protons (δ 6.5–8.5 ppm) and methylene groups (e.g., CH₂NH₂ at δ ~3.5 ppm) .
  • MS-ESI+ : Validates molecular weight (e.g., m/z 412 [M + H]+ for amine derivatives) and detects intermediates during synthesis .
  • X-ray crystallography : Resolves ambiguities in stereochemistry or regiochemistry using programs like SHELXL for refinement .

Advanced Research Questions

Q. How can researchers address low yields during the coupling reaction of pyrimidine and pyridine moieties?

  • Methodology :

  • Catalyst optimization : Screen alternative ligands (e.g., Xantphos instead of BINAP) or palladium sources (e.g., Pd(OAc)₂) to enhance catalytic efficiency .
  • Reaction conditions : Adjust temperature (e.g., 80–100°C), solvent polarity (toluene vs. THF), or base (LHMDS vs. Cs₂CO₃) to favor nucleophilic substitution .
  • Byproduct analysis : Use LC-MS to identify undesired side products (e.g., dehalogenated intermediates) and modify protecting groups to suppress competing reactions .

Q. What strategies are recommended for resolving discrepancies in crystallographic data obtained from different refinement software?

  • Methodology :

  • Cross-validation : Compare refinement results from SHELXL (robust for small molecules) with PHENIX (macromolecular focus) to identify systematic errors in electron density maps .
  • Twinned data handling : For high-symmetry space groups, apply twin law refinement in SHELXL to correct for overlapping lattices .
  • Validation tools : Use checkCIF/PLATON to flag geometric outliers (e.g., bond angle distortions >5°) and iteratively adjust thermal parameters .

Q. How can researchers mitigate instability of the primary amine group in this compound under acidic conditions?

  • Methodology :

  • Protection/deprotection : Use tert-butyl carbamate (Boc) or Fmoc groups during synthesis, followed by selective deprotection with TFA or piperidine .
  • Stabilization via salt formation : Convert the free amine to hydrochloride salts (e.g., using HCl/MeOH) to enhance solubility and reduce oxidative degradation .
  • Storage conditions : Store under inert gas (Ar) at –20°C in anhydrous DMSO or EtOH to minimize hydrolysis .

Data Contradiction Analysis

Q. How should conflicting NMR data for methylene protons in related pyrimidine derivatives be interpreted?

  • Methodology :

  • Solvent effects : Compare spectra in CDCl₃ vs. DMSO-d₆; DMSO may cause peak broadening due to hydrogen bonding with NH₂ groups .
  • Dynamic processes : Use variable-temperature NMR to detect conformational exchange (e.g., amine inversion) causing splitting at higher temps .
  • Computational validation : Perform DFT calculations (e.g., Gaussian) to predict chemical shifts and assign ambiguous signals .

Methodological Tables

Key Reaction Parameters for Pd-Catalyzed Coupling
Catalyst System
Solvent
Temperature
Base
Yield Range
Common ¹H NMR Signatures
Pyridine H (C5/C6)
Pyrimidine H (C4)
CH₂NH₂ (methylene)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine
Reactant of Route 2
(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.